![molecular formula C23H21N3O2 B2874880 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 476634-23-8](/img/structure/B2874880.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

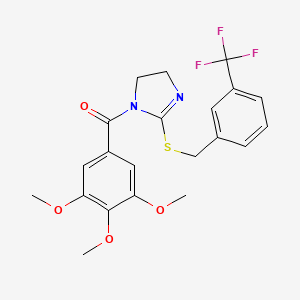

The compound “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide” is a complex organic molecule that contains a benzimidazole moiety . Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazole derivatives can generally be synthesized via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that contains two nitrogen atoms . It is also known as 1,3-diazole .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have been shown to possess significant antimicrobial properties . They are effective against a range of microbial pathogens, including bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.

Anticancer Potential

The benzimidazole core is known to inhibit various cancer cell lines. Compounds like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide have been studied for their potential to act as protein kinase inhibitors , which are crucial in the regulation of cell growth and proliferation . This application is particularly promising for targeted cancer therapies.

Anti-inflammatory Uses

Imidazole compounds exhibit anti-inflammatory effects by modulating the body’s inflammatory response . This makes them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Properties

Research has indicated that benzimidazole derivatives can act as antioxidants , scavenging free radicals and protecting cells from oxidative stress . This property is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders.

Elastase Inhibition

Elastase is an enzyme that breaks down elastin, an important protein in connective tissue. Inhibitors of elastase, like our compound, have potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and skin aging, where elastase activity is detrimental .

DNA Binding and Gene Regulation

Benzimidazole derivatives have been found to bind to DNA, which can influence gene expression and regulation . This application is significant in the field of gene therapy and the development of new treatments for genetic disorders.

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-15(2)28-19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWKYADGDTWWMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874800.png)

![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)

![1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2874807.png)

![3-methyl-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2874810.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2874812.png)

![4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide](/img/structure/B2874813.png)

![2-Chloro-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2874815.png)